N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
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Description
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O2S and its molecular weight is 398.53. The purity is usually 95%.
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Scientific Research Applications
Oxidation Reactions
- A study by Petride et al. (2004) discusses the oxidation of N-benzylated tertiary amines, which are chemically related to the compound , using RuO4. This research provides insights into the oxidative behavior of similar compounds (Petride, Draghici, Florea, & Petride, 2004).
Molecular Interaction Studies
- Research by Shim et al. (2002) on molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor highlights the relevance of piperidine derivatives in receptor binding studies. These findings may be applicable to similar piperidine-based compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis and Reactions
- Mekheimer et al. (1997) discuss the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, which shares structural similarities with the compound of interest. This research may offer insights into possible synthetic routes or reactions for related compounds (Mekheimer, Mohamed, & Sadek, 1997).
Corrosion Inhibition
- A study by Kaya et al. (2016) on the corrosion inhibition properties of piperidine derivatives on iron could be relevant, as it explores the applications of similar compounds in materials science (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Neuropharmacology
- Piccoli et al. (2012) investigated the role of certain piperidine derivatives in modulating orexin-1 receptor mechanisms, which could be pertinent to understanding the neurological applications of related compounds (Piccoli, Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, Fabio, & Corsi, 2012).
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-28-19-7-3-2-5-17(19)15-25-11-8-16(9-12-25)13-23-20(26)21(27)24-18-6-4-10-22-14-18/h2-7,10,14,16H,8-9,11-13,15H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAJKUSGBVABMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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